3-Bromo-6-chloroquinoline
Overview
Description
3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Bromo-6-chloroquinoline, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloroquinoline is1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-6-chloroquinoline are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .Physical And Chemical Properties Analysis
3-Bromo-6-chloroquinoline is a solid substance at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Bromo-6-chloroquinoline derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, play a critical role as intermediates in the synthesis of aryl quinoline compounds. These compounds have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to understand their molecular structures and physicochemical properties (Zhou et al., 2022).
Antimicrobial and Antifungal Activity
- Research has explored the antimicrobial and antifungal potential of 3-bromo-6-chloroquinoline and related compounds. For instance, a study on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against various fungi, indicating their potential as fungitoxic agents (Gershon et al., 1996). Similarly, the synthesis and antimicrobial activity of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, incorporating 3-bromo-6-chloroquinoline, have been investigated (Ansari & Khan, 2017).
Catalysis and Chemical Reactions
- 3-Bromo-6-chloroquinoline has been utilized in various chemical synthesis processes. For instance, it's involved in the Knorr synthesis of quinoline derivatives and other complex chemical reactions (Wlodarczyk et al., 2011). Additionally, it has been used in the preparation of cyclopalladated complexes for catalytic activities (Xu et al., 2014).
Antimalarial Agents
- There's ongoing research into the antimalarial properties of 3-bromo-6-chloroquinoline derivatives. For example, a study on the synthesis of new quinoline-based 1,2,3-triazoles, which include 3-bromo-6-chloroquinoline, evaluated their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-bromo-6-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZVVMRXUNRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572186 | |
Record name | 3-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinoline | |
CAS RN |
13669-65-3 | |
Record name | 3-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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